molecular formula C9H17Cl3F2N4 B2555430 1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride CAS No. 1049726-54-6

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride

Cat. No. B2555430
M. Wt: 325.61
InChI Key: XPRWIHNQWRXFPK-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride, also known as DIMEPIPEROLE HC1, is a novel drug compound . It has a molecular weight of 325.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F2N4.3ClH/c10-9(11)15-6-3-13-8(15)7-14-4-1-12-2-5-14;;;/h3,6,9,12H,1-2,4-5,7H2;3*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • A study by Ahmed, Molvi, and Khan (2017) synthesized compounds related to piperazine derivatives and evaluated their anti-inflammatory activity. They found that compounds AR-45a and AR-55a showed significant in-vitro anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).

Antidiabetic Effects

  • Piperazine derivatives have been identified as new antidiabetic compounds. One such compound, PMS 812, was found to be a highly potent antidiabetic agent in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Antibacterial and Antifungal Activities

  • Gan, Fang, and Zhou (2010) discovered that azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities in vitro. Some compounds showed comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antimicrobial and Antitubercular Agents

  • Jallapally et al. (2014) designed piperazine-thiosemicarbazone hybrids that showed potent in vitro antimycobacterial activity against Mycobacterium tuberculosis, with low toxicity profiles (Jallapally et al., 2014).

Antifungal Properties

  • The antifungal properties of ketoconazole, a compound with a piperazine derivative, were highlighted by Heeres et al. (1979). Ketoconazole was found to be effective against various fungal infections at low oral doses (Heeres et al., 1979).

Antitumor Activity

  • Mustafa et al. (2011) synthesized N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners, which showed significant antitumor activity against specific cell lines (Mustafa et al., 2011).

Molecular Structures and Intermolecular Interactions

  • Mahesha et al. (2019) studied the molecular structures and intermolecular interactions of halobenzoyl piperazines, providing insights into their chemical behavior and potential applications (Mahesha et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4.3ClH/c10-9(11)15-6-3-13-8(15)7-14-4-1-12-2-5-14;;;/h3,6,9,12H,1-2,4-5,7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRWIHNQWRXFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN2C(F)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride

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